molecular formula C12H23NO2 B13345093 (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol

(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol

Cat. No.: B13345093
M. Wt: 213.32 g/mol
InChI Key: NNQMESDUFFDZTJ-YEJSDXFRSA-N
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Description

(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol is a complex organic compound that features two cyclohexane rings and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol typically involves the following steps:

    Formation of the Amino Group:

    Cyclohexane Ring Formation: The cyclohexane rings can be synthesized through cyclization reactions, such as the Diels-Alder reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of cyclohexane derivatives on cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a single cyclohexane ring.

    Cyclohexylamine: An amine with a single cyclohexane ring.

    2-Aminocyclohexanol: A compound with both an amino and a hydroxyl group on a single cyclohexane ring.

Uniqueness

(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol is unique due to its dual cyclohexane ring structure and the presence of both amino and hydroxyl groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(1R)-2-[[(1S,2S)-2-hydroxycyclohexyl]amino]cyclohexan-1-ol

InChI

InChI=1S/C12H23NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h9-15H,1-8H2/t9-,10?,11-,12+/m0/s1

InChI Key

NNQMESDUFFDZTJ-YEJSDXFRSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2CCCC[C@H]2O)O

Canonical SMILES

C1CCC(C(C1)NC2CCCCC2O)O

Origin of Product

United States

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